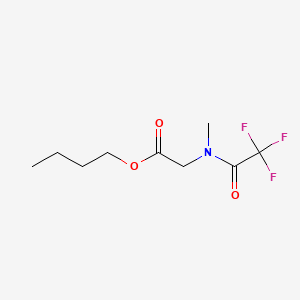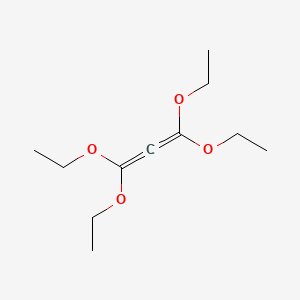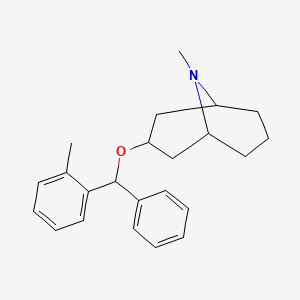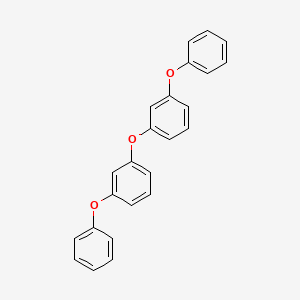
Bis(m-phenoxyphenyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(m-phenoxyphenyl)ether, also known as 1,1’-oxybis(3-phenoxybenzene), is an organic compound with the molecular formula C24H18O3. It is characterized by two phenoxy groups attached to a central ether linkage. This compound is part of the polyphenyl ether family, known for their stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(m-phenoxyphenyl)ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene catalyzed by copper . This method is widely used for the preparation of polyphenyl ethers.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann Ether Synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of a copper catalyst to facilitate the formation of the ether linkage .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(m-phenoxyphenyl)ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ether into corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenyl ethers .
Wissenschaftliche Forschungsanwendungen
Bis(m-phenoxyphenyl)ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which bis(m-phenoxyphenyl)ether exerts its effects involves interactions with various molecular targets and pathways. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. The central ether linkage provides flexibility, allowing the molecule to adopt different conformations and interact with diverse biological targets .
Vergleich Mit ähnlichen Verbindungen
Diphenyl ether:
Polyphenyl ethers: These compounds contain multiple phenyl rings connected by ether linkages and exhibit similar thermal stability and chemical resistance.
Uniqueness: Bis(m-phenoxyphenyl)ether is unique due to its specific substitution pattern and the presence of two phenoxy groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
748-30-1 |
|---|---|
Molekularformel |
C24H18O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-phenoxy-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H |
InChI-Schlüssel |
MVCITNPWSJQCBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



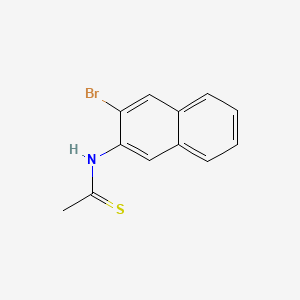
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
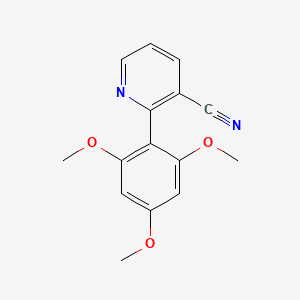
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
